molecular formula C9H9BrFNO2 B13553934 Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate

Cat. No.: B13553934
M. Wt: 262.08 g/mol
InChI Key: LGNNQQMMVXMQHH-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate is a halogenated aromatic amino ester characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 4- and 2-positions, respectively. The central α-carbon bears an amino (-NH₂) and a methyl ester (-COOCH₃) group. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of chiral molecules for drug discovery . Its stereochemistry (R/S enantiomers) is critical for biological activity, as seen in related compounds like (R)- and (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate

InChI

InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3

InChI Key

LGNNQQMMVXMQHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Bromo-2-fluorophenyl derivatives are commonly used as aromatic precursors.
  • Methyl 2-chloro-2-oxoacetate or methyl 2-halo-2-oxoacetate derivatives serve as electrophilic partners for amination reactions.
  • Protection and deprotection of amino groups may be employed to facilitate selective reactions.

General Synthetic Route

A typical synthetic route involves the following stages:

  • Aromatic amine protection and bromination
    Protection of the amino group on the aromatic ring (e.g., via acetamide formation) to prevent side reactions during bromination. Bromination is then performed using reagents such as N-bromosuccinimide under reflux conditions to selectively introduce the bromine atom at the 4-position of the aromatic ring.
    (Based on patent CN103787895A describing bromination of N-(2-aminomethyl phenyl) ethanamide derivatives).

  • Hydrolysis to regenerate the amino group
    After bromination, hydrolysis with concentrated hydrochloric acid under reflux conditions is used to remove the protecting group and recover the free amino group, yielding 4-bromo-2-aminotoluene derivatives. Neutralization with ammoniacal liquor and purification through recrystallization follows.

  • Formation of the methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate
    Amination of methyl 2-chloro-2-oxoacetate with the 4-bromo-2-fluoroaniline derivative in the presence of a base such as triethylamine in a solvent like dichloromethane leads to the formation of the target this compound compound. This method is supported by procedures for similar compounds such as methyl 2-((4-bromophenyl)(methyl)amino)-2-oxoacetate.

Representative Experimental Procedure

Step Reagents and Conditions Outcome
1. Protection Ortho toluidine (10-11g), acetic anhydride (11-13g), reflux at 50-70 °C Formation of N-(2-aminomethyl phenyl) ethanamide (white needle crystals)
2. Bromination N-bromosuccinimide (17-18g), tetracol phenixin ethanamide, reflux 4h N-(4-bromo-2-aminomethyl phenyl) ethanamide
3. Hydrolysis Concentrated HCl (25-35 mL), dioxane (45-55 mL), reflux 1.5-2.5h 4-bromo-2-aminotoluene after neutralization and recrystallization
4. Amination 4-bromo-2-fluoroaniline, methyl 2-chloro-2-oxoacetate, triethylamine, CH2Cl2 solvent This compound (yield ~83-96%)

Alternative Synthetic Approaches

  • Diazotization and substitution reactions of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester have been reported to obtain related intermediates, which can be converted to the target compound through cyanide substitution and further transformations.
  • Direct nucleophilic substitution on methyl 2-chloro-2-oxoacetate with aromatic amines under mild base catalysis is a straightforward method to access the this compound scaffold.

Analytical Data and Yields

Compound Yield (%) Melting Point (°C) Key Spectroscopic Data
N-(2-aminomethyl phenyl) ethanamide Not specified White needle crystals -
N-(4-bromo-2-aminomethyl phenyl) ethanamide Not specified Brown crystals after recrystallization -
This compound 83-96% 49-51 (similar compounds) IR (film): 2960, 1723, 1666 cm⁻¹; ¹H NMR (CDCl₃): aromatic protons 7.1–7.5 ppm, methyl singlet ~3.6 ppm

Summary Table of Preparation Methods

Method Step Reagents Conditions Notes
Amino group protection Acetic anhydride 50-70 °C reflux Prevents side reactions during bromination
Bromination N-bromosuccinimide Reflux 4h Selective 4-bromo substitution
Hydrolysis Concentrated HCl, dioxane Reflux 1.5-2.5h Deprotection of amino group
Amination Methyl 2-chloro-2-oxoacetate, triethylamine Room temperature, CH2Cl2 Formation of this compound

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield primary amines.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-bromo-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Acetates

Table 1: Key Halogenated Analogs
Compound Name Molecular Formula Substituents (Phenyl Ring) Functional Groups Key Properties/Applications References
Methyl 2-bromo-2-(4-fluorophenyl)acetate C₉H₈BrFO₂ 4-F, 2-Br Bromo, ester Intermediate for drug synthesis
Ethyl 2-bromo-2-(4-fluorophenyl)acetate C₁₀H₁₀BrFO₂ 4-F, 2-Br Bromo, ethyl ester High structural similarity (0.98)
Methyl 2-(4-bromophenyl)acetate C₉H₉BrO₂ 4-Br Ester USP/EMA reference material
Methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate C₉H₇BrFNO₄ 4-Br, 2-F, 2-NO₂ Nitro, fluoro, ester mp 78–79°C; synthetic intermediate

Key Observations :

  • Ester Group Variation : Ethyl vs. methyl esters (e.g., Ethyl 2-bromo-2-(4-fluorophenyl)acetate) influence solubility and metabolic stability .
  • Functional Group Diversity : Nitro or bromo substituents (e.g., in Methyl 2-fluoro-2-(2-nitro-4-bromophenyl)acetate) alter reactivity in further synthetic steps .

Amino-Substituted Phenyl Acetates

Table 2: Amino-Functionalized Analogs
Compound Name Molecular Formula Substituents (Phenyl Ring) Functional Groups Applications References
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl C₁₀H₁₄ClNO₃ 4-OCH₃ Amino, methoxy, HCl salt Chiral intermediate in drug design
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ 4-F Amino, HCl salt High-purity pharmaceutical ingredient
Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate C₁₀H₁₂ClNO₃ 5-Cl, 2-OCH₃ Amino, methoxy Research chemical

Key Observations :

  • Amino Group Significance: The amino group in the target compound enables participation in condensation reactions (e.g., Ugi 4CC reactions) for constructing heterocycles .
  • Chirality: Enantiomers like (R)- and (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl are sold as separate entities, underscoring the importance of stereochemistry in drug activity .
  • Substituent Effects: Methoxy or chloro groups (e.g., in Methyl 2-amino-2-(5-chloro-2-methoxyphenyl)acetate) modulate electronic properties and binding affinity .

Stereochemical and Salt Forms

Table 3: Enantiomers and Salts
Compound Name Molecular Formula Stereochemistry Salt Form Purity Applications References
(R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ R-configuration Hydrochloride ≥98% Medicinal chemistry
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl C₉H₁₁ClFNO₂ S-configuration Hydrochloride ≥98% API development

Key Observations :

  • Salt Forms : Hydrochloride salts improve solubility and stability for pharmaceutical use .
  • Regulatory Compliance : Compounds like Methyl 2-(4-bromophenyl)acetate meet USP/EMA standards as reference materials .

Q & A

Q. Table 1: Synthetic Route Comparison

MethodStarting MaterialKey Reagents/ConditionsYield Optimization TipsReference
Condensation4-bromo-2-fluorobenzaldehydeGlycine methyl ester, NaOHUse excess aldehyde (1.5 eq)
BrominationMethyl 2-(2-fluorophenyl)acetateBr₂, FeBr₃, 0–5°C, N₂ atmosphereControl stoichiometry (1:1 Br₂)

(Basic) Which spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Ester OCH₃ at δ 3.7 ppm, CH-NH₂ at δ 4.2 ppm, and aromatic protons split by Br/F substituents .
    • ¹³C signals: C=O at ~170 ppm, quaternary carbons at ~135 ppm (Br-substituted) .
  • FT-IR : Strong C=O stretch (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .
  • HRMS : Molecular ion cluster at m/z 292/294 (Br isotopic pattern) confirms formula .

(Advanced) How do bromine (para) and fluorine (ortho) substituents influence electrophilic substitution?

Methodological Answer:

  • Fluorine (ortho): Directs electrophiles to meta via σ-complex stabilization.
  • Bromine (para): Moderately deactivates the ring, favoring substitution at position 5 (meta to F, para to Br).
  • Experimental Validation : Nitration at 50°C in HNO₃/H₂SO₄ yields 85% 5-nitro derivative. Computational modeling (DFT) aligns with observed regioselectivity .

(Advanced) How can crystallographic data contradictions be resolved using SHELX?

Methodological Answer:
Challenges :

  • Disordered Br/F positions due to similar electron densities.
  • Hydrogen bonding complexity from NH₂ and ester groups.
    Solutions :
  • Use PART/FRAG instructions to model disorder.
  • Apply TLS refinement for anisotropic thermal motion.
  • Detect twinning via BASF parameter optimization in SHELXL .

(Basic) What storage conditions maximize stability?

Methodological Answer:

  • Solid : Store under argon at 2–8°C in amber glass with desiccant (silica gel).
  • Solutions : Prepare fresh in anhydrous DMSO (≤1 month at -20°C). Avoid aqueous buffers (PBS solubility <0.1 mg/mL) .

(Advanced) How does computational chemistry predict Suzuki-Miyaura coupling regioselectivity?

Methodological Answer:

  • DFT Calculations (B3LYP/6-311+G**):
    • Lower ΔG‡ for Br coupling (28.5 kcal/mol vs. 34.2 kcal/mol for F).
    • Solvent effects: THF increases Br selectivity by 12% vs. DMF.
  • Validation : Hammett σ⁺ correlations (R² = 0.89) confirm predictions .

(Basic) Which solvents are optimal for biological assays?

Q. Table 2: Solubility Profile

SolventSolubility (mg/mL)Use Case
DMSO25.4 ± 1.2Cell-based assays
Ethanol8.9 ± 0.7Organic synthesis
PBS (pH 7.4)<0.1Not recommended
Note : Sonicate DMSO solutions for 30 min and filter (0.22 µm) .

(Advanced) How to resolve enantiomers via chiral HPLC?

Methodological Answer:

  • Column : Chiralpak IC-3 (4.6 × 250 mm).
  • Mobile Phase : n-hexane:IPA:TFA (90:10:0.1), 1.0 mL/min.
  • Retention Times :
    • (R)-enantiomer: 12.3 min
    • (S)-enantiomer: 14.7 min
  • Validation : Resolution factor Rₛ = 2.1, precision RSD <1.5% .

(Advanced) Why do biological activity discrepancies occur between assays?

Methodological Answer:

  • Ester Hydrolysis : Cellular esterases reduce t₁/₂ to 2.3 hr (vs. >24 hr in buffer).
  • Permeability : Low LogP (1.2) limits membrane penetration.
  • Controls :
    • Monitor metabolites via LC-MS.
    • Use methyl esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) .

(Basic) What safety protocols are essential?

Methodological Answer:

  • PPE : Nitrile gloves, chemical goggles, lab coat.
  • Waste Management : Neutralize with 10% NaOH before disposal.
  • Emergency : 0.1 M HCl for skin contact; activated charcoal for ingestion .

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